molecular formula C6H14N2 B14686796 N-allyl-1,3-diaminopropane CAS No. 34155-45-8

N-allyl-1,3-diaminopropane

Cat. No.: B14686796
CAS No.: 34155-45-8
M. Wt: 114.19 g/mol
InChI Key: RSHQODNWDOTDCW-UHFFFAOYSA-N
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Description

N-allyl-1,3-diaminopropane is an organic compound with the molecular formula C6H14N2 It is a diamine, meaning it contains two amino groups (-NH2) attached to a propane backbone with an allyl group (-CH2CH=CH2) attached to one of the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

N-allyl-1,3-diaminopropane can be synthesized through several methods. One common approach involves the reaction of 1,3-diaminopropane with allyl chloride in the presence of a base. The reaction proceeds via an N-alkylation mechanism, where the allyl group is introduced to the nitrogen atom of the diamine .

Industrial Production Methods

For industrial production, a multi-step process is often employed. This process typically starts with the reaction of 1,3-diaminopropane with formaldehyde to form hexahydropyrimidine. This intermediate is then reacted with an allyl halide in the presence of a base to yield 1,3-diallylhexahydropyrimidine. Finally, the N,N’-aminal moiety of this intermediate is decomposed to produce this compound .

Chemical Reactions Analysis

Types of Reactions

N-allyl-1,3-diaminopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, nitriles, and various substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-allyl-1,3-diaminopropane has several applications in scientific research:

Mechanism of Action

The mechanism by which N-allyl-1,3-diaminopropane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This allyl group allows for additional functionalization and makes the compound more versatile in synthetic chemistry compared to its simpler counterparts .

Properties

IUPAC Name

N'-prop-2-enylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-2-5-8-6-3-4-7/h2,8H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHQODNWDOTDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571320
Record name N~1~-(Prop-2-en-1-yl)propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34155-45-8
Record name N~1~-(Prop-2-en-1-yl)propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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